5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

Description

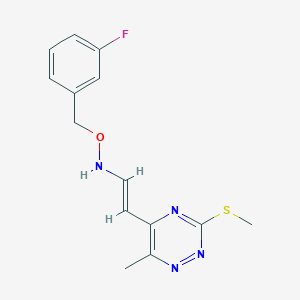

This compound belongs to the 1,2,4-triazine class, characterized by a six-membered aromatic ring with three nitrogen atoms. Key structural features include:

- Triazine core: Substituted at positions 3, 5, and 4.

- 3-(Methylsulfanyl) group: A sulfur-containing substituent at position 2.

- 6-Methyl group: A small alkyl substituent at position 5.

- Vinyl-oxyamino linker: At position 5, connected to a 3-fluorobenzyl group via an oxyamino moiety.

Properties

IUPAC Name |

(E)-N-[(3-fluorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4OS/c1-10-13(17-14(21-2)19-18-10)6-7-16-20-9-11-4-3-5-12(15)8-11/h3-8,16H,9H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMPEQXNOYJZNC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SC)C=CNOCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SC)/C=C/NOCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is a synthetic compound belonging to the class of triazine derivatives. Triazines have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H15FN4OS

- Molecular Weight : 306.36 g/mol

- CAS Number : 338399-64-7

- Predicted Boiling Point : 480.1 ± 55.0 °C

- Density : 1.29 ± 0.1 g/cm³

The biological activity of triazine derivatives often involves:

- Enzyme Inhibition : Many triazine compounds act as inhibitors for various enzymes involved in cancer cell proliferation and metabolism.

- DNA Interaction : Some derivatives can bind to DNA, influencing replication and transcription processes.

- Cell Cycle Modulation : Triazines may induce apoptosis in cancer cells by disrupting cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives:

- Inhibition of Tumor Growth : Research indicates that triazine compounds can significantly inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, compounds with similar structures have shown GI50 values (concentration for 50% growth inhibition) as low as 1.91 µM against melanoma cells .

- Mechanism : The anticancer activity is often attributed to the ability to induce apoptosis and inhibit key signaling pathways associated with tumor growth.

Antimicrobial Activity

Triazine derivatives have also been explored for their antimicrobial properties:

- Bactericidal Effects : Some studies report that triazine compounds exhibit significant bactericidal activity against Gram-positive and Gram-negative bacteria.

- Fungicidal Activity : The antifungal properties have been documented, with certain derivatives showing effectiveness against common fungal pathogens.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Variations : The presence of the fluorobenzyl group enhances lipophilicity and may improve cellular uptake.

- Methylsulfanyl Group : This moiety is crucial for maintaining biological activity by potentially stabilizing the compound's conformation.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the triazine class. For instance, derivatives of triazine have shown promising cytotoxic effects against various cancer cell lines, including gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2). The cytotoxicity was evaluated using standard assays like the MTT assay, demonstrating that certain derivatives exhibited significant activity comparable to established chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial activity of triazine derivatives has been documented in numerous studies. Compounds synthesized from the triazine framework have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazine ring enhance antibacterial activity .

Anticonvulsant Activity

Compounds bearing similar structural motifs as 5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine have been evaluated for anticonvulsant properties. Research indicates that modifications to the triazine core can lead to significant anticonvulsant effects in animal models .

Drug Development

The unique structure of this compound opens avenues for drug development targeting specific pathways in diseases such as cancer and neurological disorders. The presence of functional groups such as the fluorobenzyl and methylsulfanyl moieties may contribute to its bioactivity and pharmacokinetic profiles.

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various triazine derivatives on cancer cell lines, one derivative demonstrated an IC50 value significantly lower than that of conventional treatments like 5-Fluorouracil. This suggests that further development could lead to more effective cancer therapies .

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazine compounds were tested for their antimicrobial properties against a panel of bacterial strains. The results indicated that certain compounds exhibited MIC values lower than those of existing antibiotics, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs and Structural Variations

The following analogs are structurally related but differ in substituents and electronic properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent Variations |

|---|---|---|---|---|

| 5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine (Target) | Not provided | Not available | Not available | 3-fluorobenzyl, methylsulfanyl |

| 5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine | 477866-62-9 | C₁₄H₁₄Cl₂N₄OS | 357.26 | 2,4-dichlorobenzyl (electron-withdrawing) |

| 3-(Benzylsulfanyl)-5-(2-([(4-chlorobenzyl)oxy]amino)vinyl)-6-methyl-1,2,4-triazine | 477866-54-9 | C₂₀H₁₉ClN₄OS | 398.91 | Benzylsulfanyl, 4-chlorobenzyl |

| N-(2-{3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-fluoroaniline | 477866-59-4 | Not available | 386.88 | 4-fluoroaniline, 4-chlorobenzylsulfanyl |

Electronic and Steric Effects

3-Fluorobenzyl vs. 2,4-Dichlorobenzyl :

- The 3-fluorobenzyl group provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 2,4-dichlorobenzyl group. This may influence binding affinity to biological targets like kinases or receptors .

- Dichlorinated analogs (e.g., 477866-62-9) likely exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .

- Methylsulfanyl vs.

- Oxyamino Linker vs. Aniline: The oxyamino linker in the target compound may facilitate hydrogen bonding with biological targets, whereas the 4-fluoroaniline group in 477866-59-4 introduces aromaticity and possible π-stacking interactions .

Pharmacokinetic and Pharmacodynamic Implications

Solubility and Lipophilicity:

- The dichlorinated analog (477866-62-9) has a lower molecular weight (357.26 vs. 398.91 for 477866-54-9), which may correlate with better aqueous solubility .

Metabolic Stability:

Target Binding:

- The oxyamino linker in the target compound could interact with polar residues in enzyme active sites, while the dichlorobenzyl group in 477866-62-9 may enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.